

Application Note: ChromoFluor Probes for Enhanced Immunofluorescence Staining

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Compound of Interest

Compound Name: *Digimed*

Cat. No.: *B1670573*

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Introduction

ChromoFluor Probes represent a significant advancement in immunofluorescence (IF) technology. These novel probes are engineered to covalently bind to primary antibodies, offering researchers a streamlined and robust method for visualizing cellular targets. This enhanced conjugation technology results in brighter, more stable fluorescent signals, making them ideal for a wide range of applications, from basic research to high-content screening in drug development. The superior photostability of ChromoFluor Probes also allows for longer exposure times and repeated imaging without significant signal loss.

Principle of the Technology

The core of the ChromoFluor Probe technology lies in its proprietary covalent conjugation chemistry. Unlike traditional secondary antibody-based detection methods, ChromoFluor Probes directly and irreversibly bind to the primary antibody. This is achieved through a targeted reaction with specific amino acid residues on the antibody, ensuring a high degree of labeling efficiency and specificity. This direct, covalent linkage minimizes steric hindrance and ensures that the fluorophore is in close proximity to the target epitope, leading to a significant enhancement in signal intensity and resolution. The stable bond also prevents the dissociation of the fluorophore, which is a common issue with conventional methods, particularly during stringent washing steps.

Quantitative Data Summary

The performance of ChromoFluor Probes was compared to a standard, high-quality secondary antibody detection method. The following table summarizes the key performance metrics, demonstrating the superior signal-to-noise ratio and photostability of the ChromoFluor Probes.

Parameter	ChromoFluor Probe (CFP-488)	Standard Secondary Antibody (Alexa Fluor 488)	Fold Improvement
Initial Signal-to-Noise Ratio	25.3 ± 2.1	14.8 ± 1.5	1.7x
Signal Intensity after 60s Continuous Excitation	85% of initial	55% of initial	1.5x
Time to 50% Signal Bleaching	120 seconds	75 seconds	1.6x

Experimental Protocols

A. Cell Culture and Preparation

- Seed cells on sterile glass coverslips in a 24-well plate at a density of 5×10^4 cells/well.
- Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
- Subject the cells to the desired experimental treatment (e.g., drug stimulation, gene knockdown).

B. Fixation and Permeabilization

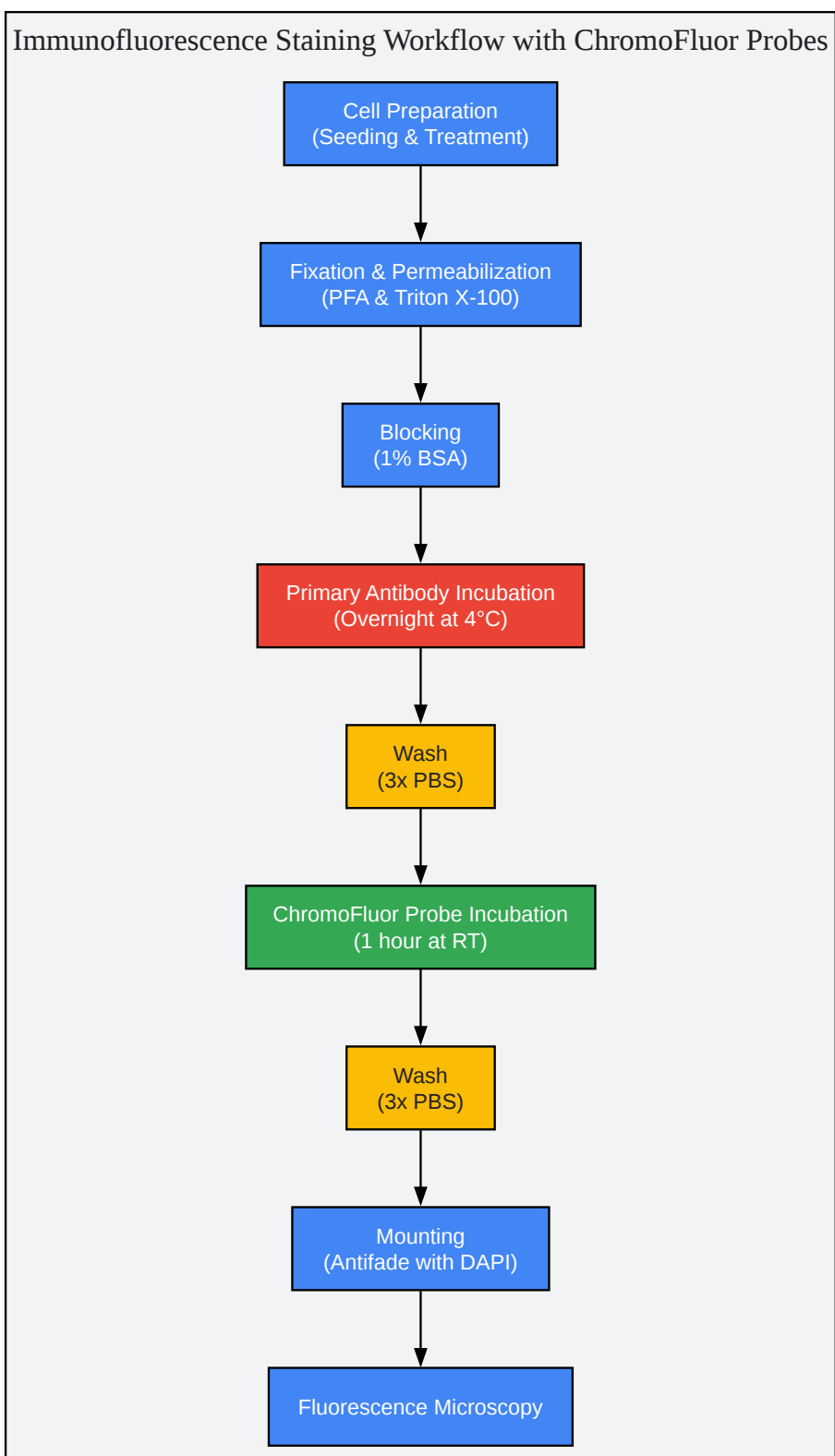
- Gently aspirate the culture medium from the wells.
- Wash the cells twice with 1X Phosphate Buffered Saline (PBS).

- Fix the cells by adding 500 μ L of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
- Wash the cells three times with 1X PBS for 5 minutes each.
- Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with 1X PBS for 5 minutes each.

C. Immunostaining with ChromoFluor Probes

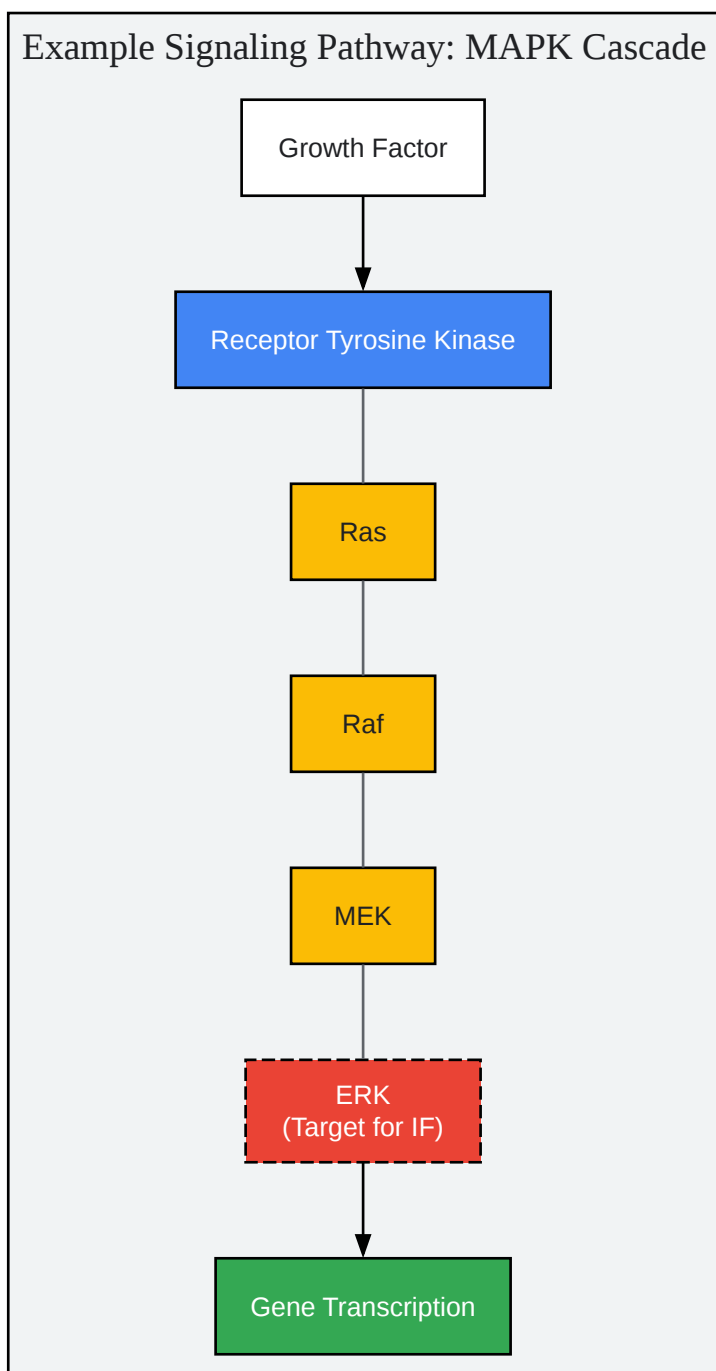
- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate overnight at 4°C.
- **Washing:** Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.
- **ChromoFluor Probe Conjugation:** Dilute the ChromoFluor Probe to a 1:500 ratio in the blocking buffer. Add the diluted probe to the cells and incubate for 1 hour at room temperature, protected from light.
- **Final Washes:** Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
- **Imaging:** Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Visualizations



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Caption: Experimental workflow for immunofluorescence staining using ChromoFluor Probes.



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